molecular formula C9H14N2O2 B8359528 6-(3-Methoxypropoxy)pyridin-2-amine

6-(3-Methoxypropoxy)pyridin-2-amine

Cat. No. B8359528
M. Wt: 182.22 g/mol
InChI Key: RWUKIUJRYRWPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxypropoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Methoxypropoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Methoxypropoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-Methoxypropoxy)pyridin-2-amine

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-(3-methoxypropoxy)pyridin-2-amine

InChI

InChI=1S/C9H14N2O2/c1-12-6-3-7-13-9-5-2-4-8(10)11-9/h2,4-5H,3,6-7H2,1H3,(H2,10,11)

InChI Key

RWUKIUJRYRWPGR-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC=CC(=N1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a 250 mL round bottom flask was added 3-methoxy-propanol (5.26 g, 58.4 mmol) and DMF (156 mL). Sodium hydride (60%, 4.67 g, 3 eq) was added slowly to the solution. After addition the mixture was heated to 90° C. for one hour. 2-chloro-6-amino-pyridine was added and the mixture was heated to reflux for four hours. LCMS showed conversion to product. The reaction was cooled to room temperature and solvent was removed under vacuum. The residue was partitioned between water and ethyl acetate. Organic layer was separated and the aqueous was extracted three times with ethyl acetate (3×50 mL). Organic layer dried over sodium sulfate and filtered; the solvent was removed under vacuum. The residue was dissolved with 2N HCl in MeOH and stirred for five hours at room temperature; the solvent was removed and the residue was purified by column chromatography with 20% ethyl acetate in hexanes yielding 3.12 g (45%) of the title compound as a yellow oil.
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